![molecular formula C14H12N6O3S2 B2562488 N-(4-Nitrophenyl)-2-[(4-amino-5-thiophen-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid CAS No. 886929-00-6](/img/structure/B2562488.png)
N-(4-Nitrophenyl)-2-[(4-amino-5-thiophen-2-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C14H12N6O3S2 and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Entzündungshemmend: Thiophen-basierte Verbindungen weisen entzündungshemmende Wirkungen auf und sind daher potenzielle Kandidaten für die Behandlung von entzündlichen Erkrankungen .
Synthese von Antikrebsmitteln
Spezielle Thiophenderivate, wie z. B. 2-Butylthiophen, dienen als Ausgangsstoffe für die Synthese von Antikrebsmitteln .
Anti-atherosklerotische Mittel
2-Octylthiophen, ein weiteres Derivat, wird bei der Synthese von Anti-atherosklerotischen Mitteln verwendet .
Antibakterielle Aktivität
Die Verbindung 7g, die eine p-Nitro-Gruppe enthält, zeigt eine hervorragende antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .
Neue Strukturprototypen
Forscher synthetisieren weiterhin neuartige Thiophen-Einheiten und erforschen ihre pharmakologische Aktivität. Die Untersuchung neuer Strukturprototypen könnte zu Verbindungen mit verbesserten therapeutischen Wirkungen führen .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Mode of Action
For instance, thiazole derivatives can interact with their targets to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Similar compounds, such as thiazole derivatives, are known to affect a variety of biochemical pathways related to their biological activities .
Result of Action
Similar compounds, such as thiazole derivatives, have been found to exert a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemische Analyse
Biochemical Properties
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is part of the thiazole family . Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported yet.
Cellular Effects
The cellular effects of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide Related thiazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties .
Eigenschaften
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S2/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTKTRQRWHDULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)
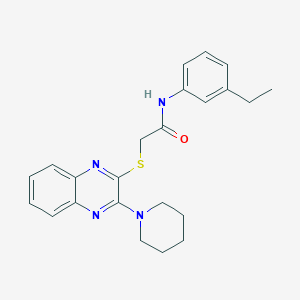
![Ethyl 4-((9-isopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2562409.png)
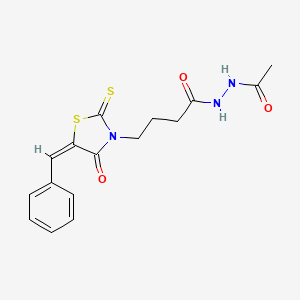
![8-cyclohexyl-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2562413.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2562414.png)
![[(1,1-Dioxo-1lambda6-thiolan-3-yl)(methyl)carbamoyl]methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2562416.png)
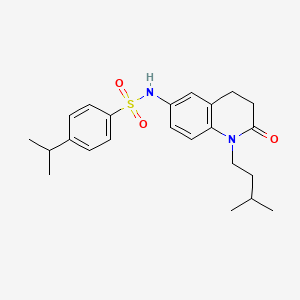
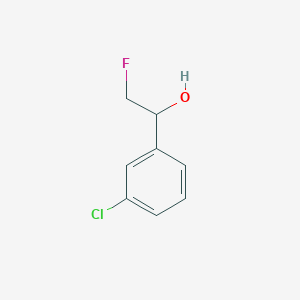
![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2562421.png)
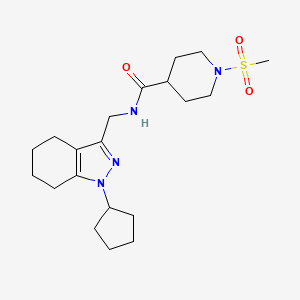
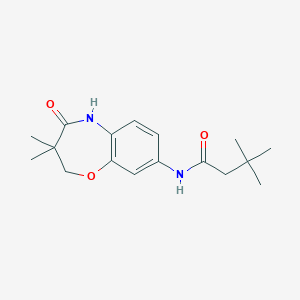
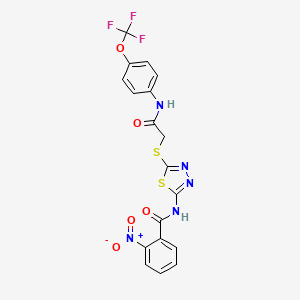
![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)
